In Silico Modeling of 21(S)-Hydroxy Montelukast: A Technical Guide for Drug Development Professionals
In Silico Modeling of 21(S)-Hydroxy Montelukast: A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Metabolite Characterization
In modern drug development, a thorough understanding of a compound's metabolic fate is as critical as the efficacy of the parent drug itself. Active metabolites can significantly contribute to the therapeutic profile, and in some cases, the toxicity of a pharmaceutical agent. Montelukast (Singulair®), a selective and orally active leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] It functions by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1), thereby mitigating inflammatory processes in the airways.[1][3]
Montelukast undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C8 being a major contributor.[4][5][6][7] This biotransformation leads to several metabolites, including 21(S)-Hydroxy Montelukast.[3][][9] While often present at lower plasma concentrations than the parent drug, this hydroxylated metabolite retains pharmacological activity, warranting a detailed investigation of its molecular interactions.[][9]
In silico modeling offers a powerful, resource-efficient avenue to dissect the molecular behavior of such metabolites.[10][11][12] By leveraging computational techniques, we can predict binding affinities, elucidate interaction mechanisms, and anticipate potential pharmacokinetic and toxicological properties. This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of 21(S)-Hydroxy Montelukast, designed to furnish researchers with actionable insights and a robust framework for their investigations.
Part 1: Foundational Steps – Building the Digital Models
The fidelity of any in silico study is contingent upon the quality of the initial molecular structures. This section outlines the critical first steps of sourcing and preparing both the ligand (21(S)-Hydroxy Montelukast) and its primary protein target (CysLT1 receptor).
Ligand Preparation: From 2D Structure to 3D Model
A high-quality three-dimensional model of 21(S)-Hydroxy Montelukast is the starting point for all subsequent analyses.
Step-by-Step Protocol:
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Obtain 2D Structure: Source the 2D chemical structure of 21(S)-Hydroxy Montelukast from a reputable chemical database such as PubChem or ChEMBL. The structure is defined by the addition of a hydroxyl group at the 21(S) position of the parent Montelukast molecule.
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Convert to 3D: Utilize a molecular modeling software (e.g., ChemDraw, MarvinSketch, or the open-source tool RDKit) to convert the 2D representation into a 3D structure.
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Energy Minimization: This is a crucial step to obtain a low-energy, sterically favorable conformation.
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Rationale: The initial 3D conversion may result in unnatural bond lengths, angles, or steric clashes. Energy minimization refines the geometry to a more realistic state.
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Method: Employ a suitable force field (e.g., MMFF94 or UFF) within a computational chemistry package (e.g., Avogadro, Spartan, or Schrödinger's LigPrep). The minimization process iteratively adjusts atomic coordinates to reduce the potential energy of the molecule.
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-
Generate Tautomers and Ionization States: At physiological pH (approx. 7.4), the carboxylic acid group of 21(S)-Hydroxy Montelukast will be deprotonated.
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Rationale: The protonation state of a ligand dramatically affects its electrostatic interactions with a protein target. Modeling the biologically relevant state is paramount for accurate predictions.
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Method: Use tools like Epik (Schrödinger suite) or Marvin (ChemAxon) to predict the dominant protonation and tautomeric states at a defined pH.
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Final Output: The result is a set of low-energy, 3D conformers of the ligand in its biologically relevant ionization state, ready for docking and simulation.
Target Preparation: Readying the CysLT1 Receptor
The CysLT1 receptor is a G-protein coupled receptor (GPCR), a class of proteins notoriously difficult to crystallize. Therefore, a high-quality homology model or a recently resolved crystal/cryo-EM structure is required.
Step-by-Step Protocol:
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Source Receptor Structure: Search the Protein Data Bank (PDB) for an experimental structure of the human CysLT1 receptor. If a high-resolution structure is unavailable, a well-validated homology model can be generated using a template of a closely related GPCR.
-
Protein Preparation Workflow: Raw PDB structures require significant cleaning and preparation. This is typically performed using specialized software modules (e.g., Protein Preparation Wizard in Schrödinger, or standalone tools like PDB2PQR).
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Assign Bond Orders and Add Hydrogens: PDB files often lack explicit hydrogen atoms and correct bond order information. These must be added.
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Optimize Hydrogen Bond Networks: The orientation of hydroxyl groups, histidine side chains, and glutamine/asparagine residues can be ambiguous. These should be computationally flipped and optimized to form the most favorable hydrogen bond network.
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Remove Water Molecules: Water molecules not directly involved in ligand binding are typically removed to simplify the system. However, key bridging water molecules identified in the crystal structure should be retained.
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Constrained Minimization: Perform a brief, constrained energy minimization of the protein structure. Here, the heavy atoms are restrained with a harmonic potential while the newly added hydrogens are allowed to relax, relieving any steric clashes.
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Binding Site Identification: The binding pocket for Montelukast within the CysLT1 receptor must be accurately defined.
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Method: If the PDB structure is co-crystallized with an antagonist, the binding site is readily apparent. In an apo (unbound) structure, site-finding algorithms (e.g., SiteMap in Schrödinger or CASTp) can be used to predict the location and properties of the binding pocket. The location should be cross-referenced with mutagenesis data from published literature.
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Grid Generation: For docking, a "grid" is generated that defines the volume of the binding site where the ligand will be scored. The grid pre-calculates the van der Waals and electrostatic potentials of the receptor atoms, significantly speeding up the docking process.
Caption: Workflow for Molecular Dynamics (MD) simulation.
Part 3: In Silico ADMET Profiling
Beyond pharmacodynamics, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. [13][14]This is particularly useful for metabolites, as it helps to predict their clearance and potential for causing adverse effects.
Methodology:
A variety of commercial (e.g., ADMET Predictor®, StarDrop) and open-source platforms (e.g., SwissADME, admetSAR) are available. [15][16]These tools use quantitative structure-activity relationship (QSAR) models, which are built from large datasets of experimental data, to predict properties based on chemical structure.
Step-by-Step Protocol:
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Input Structures: Submit the 2D or 3D structures of both Montelukast and 21(S)-Hydroxy Montelukast to the chosen ADMET prediction platform.
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Select Properties: Choose a range of relevant endpoints for prediction.
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Analyze and Compare: The key is not the absolute predicted value, but the difference in properties between the parent drug and the metabolite.
Data Presentation: Comparative ADMET Prediction
| Property | Montelukast (Predicted) | 21(S)-Hydroxy Montelukast (Predicted) | Implication of Change |
| LogP (Lipophilicity) | 7.7 | ~7.2 | Decreased lipophilicity may alter distribution. |
| Aqueous Solubility | Low | Slightly Increased | Hydroxylation typically increases solubility. |
| CYP2C8 Inhibition | Yes | To be determined | Does hydroxylation alter its interaction with metabolizing enzymes? |
| hERG Inhibition | Low Risk | To be determined | Assess potential for cardiotoxicity. |
| AMES Mutagenicity | Negative | To be determined | Assess potential for genotoxicity. |
Note: LogP value for Montelukast is from experimental data. [17]The addition of a hydroxyl group is expected to decrease LogP.
Conclusion and Forward Look
This guide has outlined a structured, multi-faceted in silico workflow to characterize the active metabolite 21(S)-Hydroxy Montelukast. By combining molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive digital profile of the metabolite. This approach allows for a direct comparison with the parent drug, Montelukast, highlighting subtle but potentially significant differences in receptor binding, interaction stability, and pharmacokinetic properties.
The insights generated from these computational studies form testable hypotheses that can guide and prioritize subsequent in vitro and in vivo experiments. This synergy between computational and experimental approaches embodies the principle of modern, efficient drug development, ultimately leading to a more complete understanding of a drug's total activity and safety profile.
References
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Retrieved from [Link]
-
Walsky, R. L., & Obach, R. S. (2005). Selective inhibition of human cytochrome P4502C8 by montelukast. Drug Metabolism and Disposition, 33(3), 401-405. Retrieved from [Link]
-
Karonen, T., et al. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(3), 426-435. Retrieved from [Link]
-
Ghosal, A., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(11), 1846-1856. Retrieved from [Link]
-
Wikipedia. (n.d.). Montelukast. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast. Retrieved from [Link]
-
Roy, A., et al. (2021). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Current Drug Metabolism, 22(1), 29-41. Retrieved from [Link]
-
StatPearls. (2023). Montelukast. NCBI Bookshelf. Retrieved from [Link]
-
Ciemny, M., et al. (2018). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules, 23(9), 2349. Retrieved from [Link]
-
Salmaso, V., & Moro, S. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Molecular Biology, 2583, 1-17. Retrieved from [Link]
-
Rodrigues, T., & de Groot, B. L. (2022). Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You?. Journal of Medicinal Chemistry, 65(3), 1735-1749. Retrieved from [Link]
-
Fiveable. (n.d.). ADMET prediction. Retrieved from [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]
-
Hari, K., et al. (2020). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-protein Coupled Receptors. Preprints. Retrieved from [Link]
-
Walsky, R. L., et al. (2005). Selective inhibition of human cytochrome P4502C8 by montelukast. Drug Metabolism and Disposition, 33(3), 413-418. Retrieved from [Link]
-
Li, Y., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4). Retrieved from [Link]
-
Pereira, S. A., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(8), 1039. Retrieved from [Link]
-
Cheng, F., et al. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 8(1), 76-84. Retrieved from [Link]
-
Roy, A., et al. (2021). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. ResearchGate. Retrieved from [Link]
-
DeLuca, S., et al. (2015). Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 55(10), 2205-2216. Retrieved from [Link]
-
Kirchmair, J., et al. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Medicinal Chemistry, 13(19), 2275-2289. Retrieved from [Link]
-
Simulations Plus. (2024). ADMET Predictor Tutorial 7: Predicting Metabolites. YouTube. Retrieved from [Link]
-
SimLab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug: Montelukast. Retrieved from [Link]
-
Lee, G. R., et al. (2022). Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction. Computational and Structural Biotechnology Journal, 20, 5909-5918. Retrieved from [Link]
-
Hari, K., et al. (2021). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. Journal of Chemical Information and Modeling, 61(1), 324-336. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
Ekins, S., et al. (2018). Chapter 21 - Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters. Academic Press. Retrieved from [Link]
-
Miao, Y., & McCammon, J. A. (2016). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PLoS Computational Biology, 12(10), e1005058. Retrieved from [Link]
Sources
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 11. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. Details of the Drug | DrugMAP [drugmap.idrblab.net]
